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Cat. No.: B605697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor

approved for the treatment of erectile dysfunction. Its molecular structure and mechanism of

action are designed to offer a rapid onset of action and a favorable side-effect profile compared

to other drugs in its class. This technical guide provides an in-depth overview of the

pharmacokinetic and pharmacodynamic properties of avanafil dibesylate, compiling key data

from preclinical and clinical studies.

Pharmacodynamic Properties
Mechanism of Action
Avanafil is a potent and competitive inhibitor of the cGMP-specific phosphodiesterase type 5

(PDE5).[1] Sexual stimulation triggers the release of nitric oxide (NO) in the corpus

cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases

the levels of cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger that

leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased

blood flow and resulting in an erection. Avanafil enhances this process by preventing the

degradation of cGMP by PDE5, thereby prolonging the erectile response in the presence of

sexual stimulation.[2]
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Mechanism of Action of Avanafil

Selectivity Profile
A key characteristic of avanafil is its high selectivity for PDE5 over other phosphodiesterase

isoenzymes. This selectivity is crucial for minimizing potential side effects associated with the

inhibition of other PDEs. For instance, inhibition of PDE6, found in the retina, is linked to visual

disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with

myalgia.[1][2]

Phosphodiesterase
Isoenzyme

Avanafil IC50 (nM)
Selectivity Ratio (PDE5
IC50 / PDE Isoenzyme
IC50)

PDE5 5.2 1

PDE6 >630 >120

PDE1 >50,000 >10,000

PDE11 >100,000 >19,000

Data compiled from multiple

sources.[1][2][3]
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Pharmacokinetic Properties
Avanafil is characterized by its rapid absorption and moderate elimination half-life.

Absorption
Following oral administration, avanafil is rapidly absorbed, with the time to reach maximum

plasma concentration (Tmax) occurring within 30 to 45 minutes in a fasted state. The

administration of a high-fat meal can delay the Tmax by approximately 1.12 to 1.25 hours and

reduce the maximum plasma concentration (Cmax) by about 39%, although the overall

exposure (AUC) is not significantly affected.

Distribution
Avanafil is extensively bound to plasma proteins (approximately 99%), primarily to albumin.

The apparent volume of distribution ranges from 47 to 83 L, indicating distribution into tissues.

Metabolism
Avanafil is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and, to a lesser

extent, by CYP2C isoforms. Two major metabolites have been identified: M4 (hydroxy avanafil)

and M16 (desalkyl avanafil). The M4 metabolite is active, with a PDE5 inhibitory potency

approximately 18% that of the parent compound, and it accounts for about 4% of the overall

pharmacological activity.[1] The M16 metabolite is considered inactive.[2]

Excretion
Avanafil and its metabolites are eliminated predominantly in the feces (approximately 62%) and

to a lesser extent in the urine (approximately 21%). The terminal elimination half-life of avanafil

ranges from approximately 5 to 17 hours.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of avanafil from clinical

studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Avanafil in Healthy Male Volunteers

(Fasting State)
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Dose Tmax (hr) Cmax (ng/mL)
AUC
(ng·hr/mL)

t1/2 (hr)

50 mg 0.5 - 0.75 ~593 ~1457 5.36 - 10.66

100 mg 0.5 - 0.75 ~1181 ~3134 5.36 - 10.66

200 mg 0.5 - 0.75 ~2264 ~6453 5.36 - 10.66

Data are

presented as

mean or range

and compiled

from multiple

sources.[4][5][6]

Table 2: Pharmacokinetic Parameters of Avanafil and its Major Metabolites

Analyte
Relative Plasma
Concentration to Avanafil

Protein Binding (%)

Avanafil 100% ~99%

M4 Metabolite ~23% ~97%

M16 Metabolite ~29% ~81%

Data compiled from multiple

sources.[1]

Experimental Protocols
Pharmacokinetic Study Protocol
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Pharmacokinetic Study Workflow
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A typical pharmacokinetic study for avanafil involves a randomized, double-blind, placebo-

controlled, crossover or parallel-group design in healthy male volunteers.[4]

Subject Recruitment and Screening: Healthy male subjects within a specified age and BMI

range are recruited. Exclusion criteria include any clinically significant medical conditions,

use of concomitant medications that could interfere with the study drug, and a history of drug

or alcohol abuse.

Dosing: Subjects are administered a single oral dose of avanafil (e.g., 50, 100, or 200 mg) or

placebo after an overnight fast.[4]

Blood Sampling: Serial blood samples are collected at predefined time points before and

after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and

24 hours post-dose).[7]

Bioanalytical Method: Plasma concentrations of avanafil and its metabolites are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

[8][9]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and

elimination half-life are calculated using non-compartmental analysis.[9]

In Vitro Phosphodiesterase (PDE) Inhibition Assay
Protocol
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In Vitro PDE Inhibition Assay Workflow

The inhibitory activity of avanafil against various PDE isoenzymes is typically determined using

an in vitro enzyme inhibition assay.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b605697?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9501832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Preparation: Recombinant human PDE isoenzymes are used.

Assay Buffer: The assay is performed in a suitable buffer containing Tris-HCl, MgCl2, and

other necessary components.

Inhibitor Preparation: Avanafil is dissolved in a suitable solvent (e.g., DMSO) and serially

diluted to obtain a range of concentrations.

Reaction Mixture: The PDE enzyme and avanafil (or vehicle control) are pre-incubated in the

assay buffer.

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, typically

radiolabeled cGMP (e.g., [3H]cGMP).

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., 30°C).

Termination of Reaction: The reaction is stopped, often by the addition of a quenching agent.

Product Separation and Detection: The product of the enzymatic reaction (e.g., [3H]GMP) is

separated from the unreacted substrate, and the amount of product formed is quantified,

often using scintillation counting.

Data Analysis: The percentage of inhibition at each avanafil concentration is calculated, and

the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme

activity) is determined by fitting the data to a dose-response curve.

Conclusion
Avanafil dibesylate exhibits a pharmacokinetic and pharmacodynamic profile that is well-

suited for the on-demand treatment of erectile dysfunction. Its rapid absorption, high selectivity

for PDE5, and predictable metabolism contribute to its efficacy and favorable safety profile. The

data and protocols presented in this guide provide a comprehensive technical resource for

researchers, scientists, and drug development professionals working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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